molecular formula C9H6ClIN2 B8563938 4-Chloro-8-iodo-7-methylquinazoline

4-Chloro-8-iodo-7-methylquinazoline

Cat. No.: B8563938
M. Wt: 304.51 g/mol
InChI Key: WFYMYRLSEROOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-iodo-7-methylquinazoline is a synthetically versatile chemical intermediate designed for medicinal chemistry and drug discovery research. This multifunctional scaffold is particularly valuable in the development of targeted anticancer agents. The 4-chloro and 8-iodo substituents provide distinct reactive sites for sequential functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution, allowing for the rapid generation of diverse compound libraries . Quinazoline derivatives are privileged structures in medicinal chemistry, with 4-anilinoquinazolines being widely investigated as potent inhibitors of receptor tyrosine kinases (RTKs) expressed in malignant tumors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . The strategic halogenation and methylation pattern on this quinazoline core are known to enhance antiproliferative properties and are found in several FDA-approved kinase inhibitors . Researchers can leverage this compound to synthesize novel analogues for screening against various cancer cell lines, such as HCT-116 and T98G, where similar compounds have shown promising preliminary activity . Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H6ClIN2

Molecular Weight

304.51 g/mol

IUPAC Name

4-chloro-8-iodo-7-methylquinazoline

InChI

InChI=1S/C9H6ClIN2/c1-5-2-3-6-8(7(5)11)12-4-13-9(6)10/h2-4H,1H3

InChI Key

WFYMYRLSEROOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=N2)Cl)I

Origin of Product

United States

Chemical Reactivity and Derivatization of 4 Chloro 8 Iodo 7 Methylquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated quinazolines. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates the displacement of leaving groups, particularly at the C-4 position.

The chlorine atom at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom (N-3) frontiersin.org. The general order of reactivity for electrophilic substitution on the benzene (B151609) portion of the quinazoline ring is 8 > 6 > 5 > 7, but for nucleophilic displacement on the pyrimidine ring, the C-4 position is more reactive than the C-2 position wikipedia.org.

The displacement of the C-4 chloro group is a widely used strategy for synthesizing a vast array of 4-substituted quinazolines. Reactions with various nucleophiles, including primary and secondary amines, are common nih.gov. While electron-rich amines tend to react readily under milder conditions, electron-poor amines may require more forcing conditions, such as higher temperatures and longer reaction times, to achieve good yields nih.gov.

In a study on the closely related 4-chloro-8-iodoquinazoline (B175156), conventional heating methods for SNAr reactions with 4-methoxy-N-methylaniline proved inefficient, resulting in low yields even in the presence of a base. However, a microwave-mediated, base-free amination strategy using a mixture of THF and water as the solvent system was highly successful, furnishing the desired 4-anilinoquinazoline (B1210976) product in an 87% yield nih.gov. This demonstrates that modern heating techniques can overcome the potential deactivating or sterically hindering effects of substituents on the quinazoline core.

Table 1: Microwave-Assisted Amination of 4-Chloro-8-iodoquinazoline

Reactant 1 Reactant 2 Conditions Product Yield Reference

The substituents on both the quinazoline ring and the incoming nucleophile significantly influence the course and efficiency of SNAr reactions. The iodo group at C-8 and the methyl group at C-7 in 4-chloro-8-iodo-7-methylquinazoline exert both electronic and steric effects.

Studies on the N-arylation of 6-halo-2-phenyl-4-chloroquinazolines provide valuable insights into these influences nih.gov. The nature and position of substituents on the aniline (B41778) nucleophile play a critical role. For instance, anilines with electron-donating groups, such as methoxy (B1213986), react efficiently. However, steric hindrance from ortho-substituents on the aniline can slow down the reaction, requiring longer reaction times or higher temperatures nih.gov. Conversely, strong electron-withdrawing groups on the aniline, like nitro or cyano groups, can deactivate the nucleophile to the point where no reaction occurs nih.gov.

On the quinazoline core, the C-8 iodo group is primarily electron-withdrawing via induction but can also exert steric hindrance due to its size, potentially influencing the approach of the nucleophile. The C-7 methyl group is weakly electron-donating, which might slightly decrease the reactivity of the C-4 position towards nucleophilic attack compared to an unsubstituted ring. Structure-activity relationship studies on quinazolinone derivatives have indicated that the presence of a halogen atom at the 8-position can be crucial for certain biological activities nih.gov.

Table 2: Influence of Aniline Substituents on Reactivity with 4-Chloro-6-halo-2-phenylquinazolines

Aniline Substituent Position Electronic Effect Steric Effect Outcome Reference
Methoxy para, meta Donating Minimal Fast reaction, high yield nih.gov
Methoxy ortho Donating Significant Slower reaction, high yield nih.gov
Methyl ortho Donating Significant No reaction nih.gov
Fluoro meta, para Withdrawing Minimal Slower reaction, good yield nih.gov

Further Functionalization of the Methyl Group at C-7

While the C-4 position is the primary site for nucleophilic substitution, the C-7 methyl group offers another handle for derivatization, although this is less commonly explored. Functionalization of methyl groups on heterocyclic rings typically requires activation, often through the formation of a carbanion.

For example, the 2-methyl group on a 4(3H)-quinazolinone scaffold has been successfully functionalized through carbanion reactions. This involves deprotonation with a strong base like n-butyllithium to form a lithiated intermediate, which can then react with various electrophiles acs.org. This strategy allows for the introduction of a wide range of substituents at the methyl position.

Although specific examples for the C-7 methyl group of this compound are not readily found in the literature, it is plausible that similar strategies could be employed. The acidity of the C-7 methyl protons would be a key factor, influenced by the electronic nature of the quinazoline ring system. Such a functionalization would provide a route to novel derivatives with modified properties, expanding the chemical space accessible from this scaffold.

Cascade and Multicomponent Reactions Involving Halogenated Quinazolines

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step, which aligns with the principles of green chemistry acs.orgorganic-chemistry.org. Halogenated quinazolines are valuable precursors in such reactions.

For instance, palladium-catalyzed multicomponent domino reactions have been developed for the synthesis of 4-aminoquinolines, a closely related heterocyclic system. These reactions can involve the coupling of an ethynylarylamine, an aryl iodide, carbon monoxide, and an amine to generate the final product in good yields frontiersin.org.

More directly related, one-pot, three-component reactions involving isatoic anhydride, an amine, and an orthoester are used to produce quinazolin-4(3H)-ones in excellent yields nih.gov. Furthermore, copper-catalyzed cascade reactions provide another efficient route to the quinazoline core from readily available starting materials. Palladium-catalyzed cascade reactions of o-iodo-N-alkenylanilines with tosylhydrazones have also been shown to produce 1,4-dihydroquinolines, demonstrating the utility of the iodo- and amino- functionalities in designing complex reaction sequences.

These examples highlight the potential of this compound to serve as a key building block in the development of novel cascade or multicomponent reactions. The presence of two distinct halogen atoms (chloro and iodo) offers the possibility for selective, sequential cross-coupling reactions, further enhancing its synthetic utility.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the chemical environment of each nucleus.

High-Resolution ¹H NMR for Proton Environments

High-resolution ¹H NMR spectroscopy would be instrumental in identifying the number and environment of the protons in 4-Chloro-8-iodo-7-methylquinazoline. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the adjacent functional groups.

The quinazoline (B50416) ring system itself, along with the chloro and iodo substituents, would deshield the aromatic protons, causing them to appear at a lower field (higher ppm). The methyl group, being electron-donating, would have its protons appear at a higher field (lower ppm).

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
H-28.8 - 9.2Singlet (s)N/A
H-57.8 - 8.2Doublet (d)8.0 - 9.0
H-67.5 - 7.9Doublet (d)8.0 - 9.0
7-CH₃2.4 - 2.7Singlet (s)N/A

Note: The expected values are estimations based on general principles and data for similar quinazoline structures. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms attached to them.

The carbon atoms of the quinazoline ring would resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the chlorine (C-4) and the carbon atom attached to the iodine (C-8) would have their chemical shifts significantly influenced by these heavy halogens. The methyl carbon would appear at a much higher field (lower ppm).

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2150 - 155
C-4158 - 162
C-4a120 - 125
C-5128 - 132
C-6135 - 140
C-7140 - 145
C-890 - 95
C-8a150 - 155
7-CH₃15 - 20

Note: The expected values are estimations based on general principles and data for similar quinazoline structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C=N and C=C bonds within the quinazoline ring system, C-H bonds of the aromatic ring and the methyl group, and the C-Cl and C-I bonds.

Expected FTIR Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₃)2850 - 3000Medium
C=N Stretch1610 - 1640Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-Cl Stretch700 - 800Strong
C-I Stretch500 - 600Medium

Note: The expected values are estimations based on general principles. Actual experimental values may vary.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can help to confirm the structure. In a patent describing the use of this compound, electrospray ionization was mentioned as a method for mass spectral analysis. google.com

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of chlorine, there would also be a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. The fragmentation pattern would likely involve the loss of the substituents (Cl, I, CH₃) and cleavage of the quinazoline ring.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is used to determine the thermal stability of a compound and to study its decomposition pathways.

A TGA analysis of this compound would reveal the temperature at which it begins to decompose. The resulting thermogram would show one or more mass loss steps, corresponding to the loss of different fragments of the molecule. The decomposition profile would provide insights into the compound's thermal stability, which is important for understanding its storage and handling requirements.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of the constituent elements, which are then compared with the theoretical values calculated from the compound's molecular formula (C₉H₆ClIN₂).

Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.0119108.09935.52%
HydrogenH1.00866.0481.99%
ChlorineCl35.453135.45311.65%
IodineI126.901126.9041.69%
NitrogenN14.007228.0149.20%
Total 304.514 100.00%

This table, generated from the molecular formula, provides the expected elemental percentages that would confirm the successful synthesis of this compound.

X-ray Diffraction Analysis of Crystalline Forms

Despite the importance of this technique for structural elucidation, a search of the current scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for this compound. The successful growth of a single crystal suitable for X-ray analysis is a prerequisite for such studies, and it is possible that this has not yet been achieved or reported for this particular compound.

Should such data become available, it would provide invaluable insights into the precise molecular geometry and intermolecular interactions of this compound, further contributing to the understanding of its structure-activity relationship.

Computational and Theoretical Investigations of 4 Chloro 8 Iodo 7 Methylquinazoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. youtube.comresearchgate.net For a molecule like 4-Chloro-8-iodo-7-methylquinazoline, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding its chemical behavior. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical description of the orbitals. nih.govacs.org

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. For this compound, the quinazoline (B50416) ring is expected to be largely planar, with the methyl group's hydrogen atoms being the primary source of conformational variability. rdmodernresearch.com

Table 1: Representative Optimized Bond Lengths for the this compound Core Structure.
BondTypical Calculated Bond Length (Å)
C-Cl1.75
C-I2.10
C-N (ring)1.32 - 1.38
C-C (ring)1.39 - 1.47
C-C (methyl)1.52

This table presents illustrative data based on general values for similar chemical structures, as specific computational results for this compound are not available in the provided search results.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be located primarily on the electron-rich quinazoline ring system, while the LUMO would likely be distributed over the same ring but with significant contributions from the electron-withdrawing chloro and iodo substituents. This distribution makes the 4-position, where the chlorine atom is attached, a likely site for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound.
ParameterEnergy (eV)Implication
HOMO-6.5Electron-donating capability
LUMO-1.8Electron-accepting capability
Energy Gap (ΔE)4.7Indicates moderate chemical reactivity

This table presents illustrative data based on general values for similar chemical structures, as specific computational results for this compound are not available in the provided search results.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can also predict spectroscopic data, which is invaluable for the identification and characterization of new compounds. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govitu.edu.tr

For this compound, the predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, as well as for the methyl group. The substitution pattern on the quinazoline ring will influence the chemical shifts of the remaining protons and carbons. researchgate.netresearchgate.net Similarly, the calculated IR spectrum would display characteristic absorption bands for C-H, C=N, C=C, C-Cl, and C-I stretching and bending vibrations. nih.govacs.org

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃~2.5~20
Ar-H~7.5 - 8.5-
Ar-C-~120 - 160
C-Cl-~155
C-I-~95

This table presents illustrative data based on general values for similar chemical structures, as specific computational results for this compound are not available in the provided search results.

Table 4: Illustrative Predicted IR Frequencies (cm⁻¹) for this compound.
Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H stretch3050 - 3150
C=N/C=C stretch (ring)1475 - 1620
C-Cl stretch700 - 800
C-I stretch500 - 600

This table presents illustrative data based on general values for similar chemical structures, as specific computational results for this compound are not available in the provided search results.

Reaction Mechanism Modeling through Computational Approaches

Beyond static properties, computational chemistry can model the pathways of chemical reactions. For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAAr) at the C4 position, where the chlorine atom is displaced by a nucleophile. researchgate.netnih.gov This is a common strategy for the synthesis of diverse quinazoline derivatives. beilstein-journals.org

Computational modeling can map the energy profile of the reaction, identifying the transition state and any intermediates. researchgate.net By calculating the activation energies, chemists can predict the feasibility and relative rates of different reactions. For instance, modeling the reaction of this compound with various amines would help in selecting the optimal nucleophile and reaction conditions for synthesizing new derivatives. nih.gov The general mechanism for such a reaction involves the formation of a Meisenheimer complex as an intermediate. researchgate.net

Emerging Research Directions and Prospects for 4 Chloro 8 Iodo 7 Methylquinazoline Chemistry

Development of Eco-Friendly and Sustainable Synthetic Protocols

The synthesis of complex heterocyclic compounds is increasingly governed by the principles of green chemistry, which prioritize the reduction of hazardous waste, energy consumption, and the use of toxic reagents. Research into the synthesis of quinazolines has seen a significant shift towards more sustainable methodologies, which can be directly applied to the efficient production of 4-Chloro-8-iodo-7-methylquinazoline. openmedicinalchemistryjournal.comresearchgate.net

Modern sustainable approaches focus on several key areas:

Catalyst Innovation: Transitioning from stoichiometric reagents to catalytic systems minimizes waste. For quinazoline (B50416) synthesis, various metal catalysts, including copper, iron, and ruthenium, have enabled efficient cyclization reactions under milder conditions. organic-chemistry.org The use of molecular iodine as an inexpensive and low-toxicity catalyst has also been reported for preparing quinazoline derivatives. openmedicinalchemistryjournal.comacs.org

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool, often reducing reaction times from hours to minutes and increasing product yields compared to conventional heating. openmedicinalchemistryjournal.comscispace.com

Green Solvents and Solvent-Free Reactions: The use of environmentally benign solvents like ionic liquids or water, or eliminating solvents entirely, represents a major step forward. openmedicinalchemistryjournal.comorganic-chemistry.orgacs.org Several protocols for quinazoline synthesis have been successfully developed under solvent-free conditions. openmedicinalchemistryjournal.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the final product, are highly atom-efficient. scispace.com These one-pot procedures are ideal for building complex scaffolds like quinazolines while minimizing purification steps and waste generation. openmedicinalchemistryjournal.com

For this compound, these principles can be integrated to develop optimized synthetic routes. An eco-friendly approach might involve an iodine-catalyzed, one-pot multicomponent reaction under microwave irradiation, significantly improving the sustainability profile over classical methods. openmedicinalchemistryjournal.comscispace.com

Table 1: Comparison of Synthetic Protocols for Quinazoline Derivatives

FeatureConventional MethodsGreen & Sustainable Protocols
Catalysts Often require stoichiometric or toxic reagentsUse of reusable, low-toxicity catalysts (e.g., Iodine, Copper, Iron) openmedicinalchemistryjournal.comorganic-chemistry.org
Solvents Use of volatile organic compounds (VOCs) like toluene, DMF openmedicinalchemistryjournal.comIonic liquids, water, or solvent-free conditions organic-chemistry.orgacs.org
Energy Input Prolonged heating with conventional methodsMicrowave irradiation for rapid heating and shorter reaction times scispace.com
Efficiency Multi-step synthesis with intermediate isolationOne-pot, multicomponent reactions (MCRs) for high atom economy openmedicinalchemistryjournal.comscispace.com
Waste Significant generation of hazardous byproductsMinimized waste streams and improved environmental footprint researchgate.net

Application in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a sub-discipline, focuses on designing solid-state structures with desired properties by controlling these intermolecular forces. The structure of this compound is exceptionally well-suited for exploration in this domain.

The key to its potential lies in the iodine atom at the 8-position. The iodo-substituent is a powerful halogen bond (XB) donor. Halogen bonding is a highly directional and tunable non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F), making the iodo group on the quinazoline ring a prime candidate for forming robust and predictable supramolecular assemblies.

Furthermore, the quinazoline core itself contains nitrogen atoms that can act as halogen bond acceptors, allowing for self-assembly into tapes, sheets, or more complex three-dimensional architectures. The interplay between halogen bonds, π-π stacking of the aromatic quinazoline rings, and weaker C-H···N or C-H···Cl interactions provides a rich toolkit for the rational design of crystal structures with specific topologies and properties.

Advanced Materials Science Applications beyond Biological Contexts

While quinazolines are famous as pharmacophores nih.gov, their inherent electronic and structural features make them attractive for materials science. The specific functionalization of this compound provides multiple handles for creating advanced materials.

The development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) relies on molecules with tailored electronic properties and processability. Heterocyclic compounds are foundational to many of these technologies. nih.gov

The this compound scaffold is a promising building block for several reasons:

Synthetic Versatility: The chloro and iodo groups are excellent handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic extension of the π-conjugated system by attaching other aromatic or electronically active groups. Palladium-catalyzed reactions are known to be tolerant of iodo groups on the quinazoline ring. organic-chemistry.org

Tunable Electronics: The quinazoline core possesses inherent electronic characteristics. The electron-withdrawing nature of the nitrogen atoms and the halogen substituents can be used to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

Building Block for Conjugated Polymers: The difunctional nature (chloro and iodo sites) enables its use as a monomer for polymerization, leading to novel conjugated polymers with a quinazoline unit in the backbone, potentially offering unique charge transport and photophysical properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks linked by strong, covalent, or coordinative bonds. They have applications in gas storage, catalysis, and sensing.

The structure of this compound makes it an ideal candidate as a "monomer of COF". bldpharm.com The chloro and iodo substituents can participate in bond-forming reactions (e.g., Sonogashira coupling) with complementary multi-topic linkers to build extended, porous, and highly ordered two- or three-dimensional networks. The quinazoline unit itself would impart specific chemical and electronic functionality to the pores of the resulting framework.

Integration with High-Throughput Experimentation and Automation

Modern chemical research, in both drug discovery and materials science, increasingly relies on automation and high-throughput experimentation (HTE) to accelerate progress. Automated synthesis platforms can rapidly generate large libraries of related compounds, enabling the efficient screening of properties and the optimization of reaction conditions. nih.govresearchgate.net

The chemistry of this compound is perfectly suited for this approach. Automated synthesizers can be programmed to perform a variety of cross-coupling reactions at the chloro and iodo positions, using a diverse set of building blocks. emolecules.comimperial.ac.uk This would allow for the creation of a large library of novel quinazoline derivatives. This library could then be screened for various properties, such as:

Fluorescence and phosphorescence for optoelectronics applications.

Self-assembly behavior for supramolecular chemistry.

Catalytic activity.

This integration of automated synthesis with high-throughput screening can dramatically accelerate the discovery of new functional molecules and materials based on the quinazoline scaffold. nih.govresearchgate.net

Design of Next-Generation Polyfunctional Quinazoline Scaffolds

The compound this compound is a prime example of a polyfunctional scaffold, offering at least three distinct points for chemical modification: the C4-chloro, C8-iodo, and C7-methyl positions. The design of next-generation scaffolds will involve leveraging this multifunctionality to create molecules with precisely controlled, orthogonal reactivity.

Future research will likely focus on:

Orthogonal Functionalization: Developing selective reaction conditions that allow for the modification of one site (e.g., the iodo group via Suzuki coupling) while leaving the other (e.g., the chloro group) intact for a subsequent, different reaction. This allows for the stepwise and controlled construction of highly complex molecular architectures.

Introducing New Functionality: Expanding beyond the existing groups by, for example, functionalizing the methyl group or by modifying the core quinazoline ring itself through C-H activation strategies.

Computational Co-design: Using computational modeling and quantitative structure-activity relationship (QSAR) studies to predict the properties of designed molecules before their synthesis. nih.gov This can guide the selection of substituents to achieve target electronic, optical, or self-assembly characteristics, making the discovery process more efficient.

By treating this compound not as a final product but as a versatile platform, chemists can design and build a vast array of novel compounds tailored for specific, advanced applications.

Table 2: Functional Roles of Substituents on the this compound Scaffold

SubstituentPositionPrimary Chemical RolePotential Application Area
Chloro C4Nucleophilic substitution leaving group; Cross-coupling partnerSynthesis of derivatives, Polymerization
Iodo C8Excellent cross-coupling partner (e.g., Suzuki, Sonogashira); Strong halogen bond donorOrganic electronics, Functional frameworks, Crystal engineering
Methyl C7Steric and electronic tuning; Potential site for further functionalizationFine-tuning molecular properties and solid-state packing
Quinazoline Core -Aromatic, heterocyclic core; H-bond acceptor sitesBase scaffold for electronic materials, Supramolecular assembly

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Chloro-8-iodo-7-methylquinazoline, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Begin with halogenation and methylation steps on the quinazoline core. For example, introduce iodine at the 8-position via electrophilic substitution, followed by chlorination at the 4-position using phosphorus oxychloride (POCl₃) .
  • Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. For instance, elevated temperatures (80–100°C) may improve iodination efficiency .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .
  • Characterize final compounds using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Assign peaks rigorously to confirm regiochemistry .

Q. How should researchers conduct a comprehensive literature review to identify prior studies on this compound?

  • Methodology :

  • Use scientific databases (PubMed, SciFinder, Reaxys) with keywords like "this compound," "quinazoline derivatives," and "halogenated heterocycles." Exclude non-peer-reviewed sources (e.g., ) .
  • Apply Boolean operators (AND/OR) and filters (publication date: 2010–2025) to narrow results. Utilize OJOSE for cross-database searches .
  • Prioritize journals specializing in medicinal chemistry (e.g., Journal of Medicinal Chemistry) and validate methodologies against guidelines in Medicinal Chemistry Research .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • NMR : Use 1H NMR^1 \text{H NMR} to confirm methyl (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare coupling patterns to distinguish iodine-induced deshielding effects .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, C₁₀H₇ClIN₂ requires m/z 320.9412 .
  • FT-IR : Validate C-Cl (700–800 cm⁻¹) and C-I (500–600 cm⁻¹) stretches. Use KBr pellets for solid samples .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data on the compound’s reactivity?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Compare activation energies with experimental kinetic data (e.g., Arrhenius plots) .
  • Replicate conflicting studies under standardized conditions (e.g., solvent, temperature). Use LC-MS to identify side products that may explain discrepancies .
  • Apply the FINER framework to reassess hypotheses: Is the contradiction due to impurities, measurement error, or unaccounted variables (e.g., moisture sensitivity)? .

Q. What experimental designs are effective for evaluating the biological activity of this compound?

  • Methodology :

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays. Include positive controls (e.g., Gefitinib) and triplicate measurements for IC₅₀ determination .
  • Cytotoxicity Testing : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Normalize data to vehicle controls and report EC₅₀ values with 95% confidence intervals .
  • Statistical Robustness : Use ANOVA for dose-response comparisons and Grubbs’ test to exclude outliers. Pre-register protocols on platforms like Open Science Framework .

Q. How can iterative experimental design improve the scalability of synthesizing this compound?

  • Methodology :

  • Apply Quality by Design (QbD) principles: Define Critical Quality Attributes (CQAs, e.g., purity ≥98%) and optimize Critical Process Parameters (CPPs, e.g., reaction time, stoichiometry) .
  • Use flow chemistry for hazardous steps (e.g., iodination) to enhance safety and reproducibility. Monitor in-line via UV-Vis spectroscopy .
  • Conduct stability studies (40°C/75% RH, 4 weeks) to identify degradation pathways. Adjust storage conditions (desiccated, −20°C) based on HPLC impurity profiles .

Guidance for Data Presentation and Reproducibility

  • Tables : Include raw data (e.g., reaction yields, spectral peaks) in appendices and processed data (e.g., IC₅₀, RSD%) in the main text .
  • Figures : Use color-coded schemes for synthetic pathways and avoid overcrowding with structures (max 2–3 per figure) .
  • Ethics : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles when sharing datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.